beta Acetotriene
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Overview
Description
Beta Acetotriene is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta Acetotriene typically involves the use of organic reagents and catalysts to facilitate the formation of its conjugated double bonds. One common method is the dehydration and elimination reactions, where specific carbonyl compounds undergo selective condensation and coupling reactions to form the desired product .
Industrial Production Methods
In industrial settings, this compound can be produced through chemical synthesis or microbial fermentation. Chemical synthesis involves the use of organic solvents and catalysts to achieve high yields, while microbial fermentation leverages engineered microorganisms to produce the compound in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Beta Acetotriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Beta Acetotriene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Beta Acetotriene involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Beta Acetotriene can be compared to other compounds with similar structures and properties, such as:
Beta Carotene: A well-known carotenoid with antioxidant properties.
Lycopene: Another carotenoid with potential health benefits.
Retinoic Acid: A derivative of vitamin A with significant biological activities
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H30O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2-[(10S,13S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14?,18?,20?,22-,23-,24-/m0/s1 |
InChI Key |
AAPZMQVULRVUEU-RQHCKPNCSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
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